molecular formula C9H8N4O2 B13297883 4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid

4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13297883
M. Wt: 204.19 g/mol
InChI Key: UMLVGXAHYPCVDG-UHFFFAOYSA-N
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Description

4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both pyrazole and pyrimidine moieties in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of the desired pyrazole ring through cyclization . Another approach involves the use of cyanic acid derivatives with N-vinyl/aryl amides to afford C4-heteroatom substituted pyrimidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-temperature cyclization reactions and the employment of efficient catalysts, are likely to be applicable.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are crucial for cell cycle regulation . The compound may also interact with DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of pyrazole and pyrimidine rings in its structure. This dual-ring system provides a versatile platform for chemical modifications and enhances its potential for diverse applications in various fields.

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

4-methyl-1-pyrimidin-5-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C9H8N4O2/c1-6-4-13(12-8(6)9(14)15)7-2-10-5-11-3-7/h2-5H,1H3,(H,14,15)

InChI Key

UMLVGXAHYPCVDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1C(=O)O)C2=CN=CN=C2

Origin of Product

United States

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